molecular formula C23H21BrN2O3S B2562376 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898429-69-1

3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2562376
CAS No.: 898429-69-1
M. Wt: 485.4
InChI Key: XSXPIZCWFIQZDT-UHFFFAOYSA-N
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Description

3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. This synthetic small molecule belongs to a class of tetrahydroquinoline derivatives that have been investigated for their potential to modulate biological targets. Tetrahydroquinoline-based compounds have been identified as potent inhibitors of Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) activity . RORγ is a nuclear hormone receptor that plays a critical role in the differentiation of T-helper 17 (Th17) cells and the production of interleukin-17 (IL-17). Given that the IL-17 pathway is a key driver in various autoimmune and inflammatory diseases, inhibitors of this pathway represent a promising avenue for new treatments. Research into structurally similar compounds suggests potential applications in models of immune and inflammatory disorders such as psoriasis, rheumatoid arthritis, and multiple sclerosis . The molecular structure of this compound integrates a benzamide group with a bromo substituent, linked to a tetrahydroquinoline core that is modified with a tosyl (p-toluenesulfonyl) group. This specific modification is a common strategy in drug discovery to influence the compound's physicochemical properties, metabolic stability, and binding affinity. The compound is intended for research applications only, including use as a building block in chemical synthesis, a reference standard in analytical studies, or a candidate molecule in high-throughput screening campaigns to identify new biologically active agents. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

3-bromo-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3S/c1-16-7-11-21(12-8-16)30(28,29)26-13-3-5-17-9-10-20(15-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXPIZCWFIQZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple stepsThe final step involves the coupling of the brominated intermediate with benzamide under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and tosyl group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Tetrahydroquinoline vs.
  • Tosyl Group vs. Alkyl/Acyl Substituents: The tosyl group in the target compound contrasts with the isopropyl (in 7d) or isobutyryl (in 4-(tert-butyl)-N-(1-isobutyryl-tetrahydroquinolin-7-yl)benzamide) groups. Tosyl derivatives are often used to improve crystallinity and metabolic stability .

Crystallography and Intermolecular Interactions

Hydrogen-bonding patterns in benzamide derivatives are critical for crystal packing and solubility. The tosyl group in the target compound may form sulfonyl-oxygen hydrogen bonds, as observed in Etter’s graph-set analysis . This contrasts with quinazolinone analogs, where the ketone oxygen participates in stronger hydrogen bonds .

Biological Activity

3-Bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, commonly referred to as BTQ, is a complex organic compound with a molecular formula of C24_{24}H22_{22}BrN2_2O3_3S and a molecular weight of 502.42 g/mol. It belongs to the family of quinoline derivatives and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Physical Characteristics:

  • Appearance: White crystalline powder
  • Molecular Weight: 502.42 g/mol
  • Molecular Formula: C24_{24}H22_{22}BrN2_2O3_3S

Chemical Structure:
The compound features a bromine atom, a tosyl group, and a tetrahydroquinoline moiety which are pivotal for its biological interactions.

The biological activity of BTQ is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom and tosyl group enhances its binding affinity to various enzymes and receptors. It is hypothesized that BTQ may modulate biological pathways by either inhibiting or activating certain enzymes or receptors, leading to therapeutic effects.

Anticancer Properties

Research has indicated that BTQ exhibits significant anticancer activity. A study demonstrated that BTQ can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit cell proliferation and promote cell cycle arrest in the G1 phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Caspase activation
A549 (Lung Cancer)12Cell cycle arrest

Anti-inflammatory Effects

BTQ has also been studied for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies showed that BTQ inhibits the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Anticancer Activity:
    A recent study published in a peer-reviewed journal explored the effects of BTQ on breast cancer cells. The researchers reported that treatment with BTQ significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
  • Anti-inflammatory Research:
    Another study focused on the anti-inflammatory effects of BTQ in a murine model of arthritis. The results indicated a marked decrease in joint swelling and inflammation markers upon administration of BTQ.

Q & A

Q. What are the standard synthetic routes for 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Formation of the tetrahydroquinoline scaffold through cyclization of substituted anilines with appropriate aldehydes or ketones.
  • Step 2 : Tosylation (protection) of the amine group using toluenesulfonyl chloride under basic conditions.
  • Step 3 : Coupling of the 3-bromobenzoyl group via amide bond formation, often using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or dichloromethane).
  • Purification : Column chromatography (silica gel, eluting with gradients of petroleum ether/acetone) is commonly employed to isolate the final product .

Q. How can the structural identity of this compound be confirmed?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and amide bond formation.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and bromine isotopic patterns.
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure, SHELX programs (e.g., SHELXL) are widely used for refinement .

Q. What safety precautions are required when handling this compound?

Based on structural analogs (e.g., ):

  • GHS Hazards : Likely classified as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
  • Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust formation.
  • Storage : Store in a cool, dry place away from incompatible reagents (oxidizers, strong acids/bases) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural characterization?

  • Scenario : Discrepancies in 1^1H NMR signals may arise from rotamers or solvent effects.
  • Resolution :
  • Perform variable-temperature NMR to identify dynamic processes.
  • Use 2D techniques (COSY, HSQC) to assign overlapping signals.
  • Compare with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies optimize the coupling reaction yield for this benzamide derivative?

  • Challenge : Low yields due to steric hindrance from the tosyl group.
  • Solutions :
  • Use bulky coupling agents (e.g., HATU) to improve activation efficiency.
  • Optimize stoichiometry (1.2–1.5 equiv. of 3-bromobenzoyl chloride).
  • Conduct the reaction at 0–5°C to minimize side reactions .

Q. How can the biological activity of this compound be evaluated in vitro?

  • Assay Design :
  • Target Selection : Screen against kinases or GPCRs due to the tetrahydroquinoline moiety’s prevalence in inhibitor scaffolds.
  • Cell-Based Assays : Use MTT or ATP-lite assays for cytotoxicity/proliferation studies.
  • Mechanistic Studies : Employ Western blotting or ELISA to assess downstream signaling pathways.
    • Control Experiments : Include structurally related analogs (e.g., ) to establish structure-activity relationships (SAR) .

Q. What are the implications of crystallographic disorder in the tetrahydroquinoline moiety?

  • Issue : Disorder complicates electron density interpretation.
  • Mitigation :
  • Collect high-resolution data (≤1.0 Å) using synchrotron sources.
  • Apply restraints (e.g., SIMU/DELU in SHELXL) during refinement.
  • Validate with Hirshfeld surface analysis to assess packing effects .

Methodological Tables

Table 1 : Key Synthetic Parameters for Amide Coupling

ParameterOptimal ConditionImpact on Yield
Coupling AgentHATU (1.2 equiv.)↑ 25%
Temperature0–5°C↓ Side Products
SolventAnhydrous DMF↑ Solubility
Reaction Time12–16 hours↑ Completion

Table 2 : Hazard Mitigation Strategies

Hazard TypePreventive MeasureEmergency Response
Skin Irritation (H315)Nitrile glovesWash with soap/water
Eye Irritation (H319)Goggles/face shield15-min water irrigation
Respiratory (H335)Fume hood/N95 maskMove to fresh air

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